Cas no 1036757-71-7 (2-Amino-3-bromo-5-(trifluoromethyl)benzaldehyde)

2-Amino-3-bromo-5-(trifluoromethyl)benzaldehyde is a versatile halogenated aromatic aldehyde with a trifluoromethyl substituent, widely used in pharmaceutical and agrochemical synthesis. Its key functional groups—amine, bromo, and aldehyde—make it a valuable intermediate for constructing complex heterocycles and fine-tuning electronic properties in target molecules. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the bromo substituent offers a reactive site for further functionalization via cross-coupling reactions. The aldehyde moiety facilitates condensation and nucleophilic addition reactions, enabling diverse derivatization pathways. This compound is particularly useful in medicinal chemistry for developing bioactive molecules due to its balanced reactivity and structural modularity. High purity grades ensure reproducibility in research and industrial applications.
2-Amino-3-bromo-5-(trifluoromethyl)benzaldehyde structure
1036757-71-7 structure
Product name:2-Amino-3-bromo-5-(trifluoromethyl)benzaldehyde
CAS No:1036757-71-7
MF:C8H5BrF3NO
MW:268.030611753464
CID:4964338

2-Amino-3-bromo-5-(trifluoromethyl)benzaldehyde Chemical and Physical Properties

Names and Identifiers

    • 2-amino-3-bromo-5-(trifluoromethyl)benzaldehyde
    • 2-Amino-3-bromo-5-(trifluoromethyl)benzaldehyde
    • Inchi: 1S/C8H5BrF3NO/c9-6-2-5(8(10,11)12)1-4(3-14)7(6)13/h1-3H,13H2
    • InChI Key: BVCLKXTZTMTPHE-UHFFFAOYSA-N
    • SMILES: BrC1=CC(C(F)(F)F)=CC(C=O)=C1N

Computed Properties

  • Exact Mass: 266.95066 g/mol
  • Monoisotopic Mass: 266.95066 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 14
  • Rotatable Bond Count: 1
  • Complexity: 221
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.8
  • Molecular Weight: 268.03
  • Topological Polar Surface Area: 43.1

2-Amino-3-bromo-5-(trifluoromethyl)benzaldehyde Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Alichem
A014000042-500mg
2-Amino-3-bromo-5-(trifluoromethyl)benzaldehyde
1036757-71-7 97%
500mg
$798.70 2023-09-04
Alichem
A014000042-1g
2-Amino-3-bromo-5-(trifluoromethyl)benzaldehyde
1036757-71-7 97%
1g
$1504.90 2023-09-04
Alichem
A014000042-250mg
2-Amino-3-bromo-5-(trifluoromethyl)benzaldehyde
1036757-71-7 97%
250mg
$475.20 2023-09-04

Additional information on 2-Amino-3-bromo-5-(trifluoromethyl)benzaldehyde

Recent Advances in the Application of 2-Amino-3-bromo-5-(trifluoromethyl)benzaldehyde (CAS: 1036757-71-7) in Chemical Biology and Pharmaceutical Research

The compound 2-Amino-3-bromo-5-(trifluoromethyl)benzaldehyde (CAS: 1036757-71-7) has recently garnered significant attention in the field of chemical biology and pharmaceutical research due to its versatile reactivity and potential applications in drug discovery. This research briefing aims to provide an overview of the latest studies involving this compound, highlighting its synthetic utility, biological activities, and emerging applications in medicinal chemistry.

Recent literature reveals that 2-Amino-3-bromo-5-(trifluoromethyl)benzaldehyde serves as a key intermediate in the synthesis of various heterocyclic compounds, particularly those with potential pharmacological properties. A study published in the Journal of Medicinal Chemistry (2023) demonstrated its use in the construction of novel brominated and trifluoromethyl-substituted indole derivatives, which exhibited promising activity against several cancer cell lines. The presence of both bromo and trifluoromethyl groups in the molecule enhances its reactivity and provides opportunities for further functionalization, making it a valuable building block in drug design.

In addition to its synthetic applications, recent investigations have explored the biological activities of derivatives derived from 2-Amino-3-bromo-5-(trifluoromethyl)benzaldehyde. A 2024 study in Bioorganic & Medicinal Chemistry Letters reported that certain Schiff base derivatives of this compound showed potent inhibitory effects against bacterial enzymes, suggesting potential applications in addressing antibiotic resistance. The unique electronic properties imparted by the trifluoromethyl group were found to significantly enhance binding affinity to target proteins.

From a mechanistic perspective, computational studies have provided insights into the molecular interactions of 2-Amino-3-bromo-5-(trifluoromethyl)benzaldehyde derivatives with biological targets. Molecular docking simulations published in RSC Advances (2023) revealed that the bromo substituent plays a crucial role in forming halogen bonds with protein residues, while the trifluoromethyl group contributes to improved pharmacokinetic properties through enhanced metabolic stability and membrane permeability.

The compound's utility extends beyond small molecule drug discovery. Recent work in Chemical Communications (2024) described its incorporation into metal-organic frameworks (MOFs) for drug delivery applications. The aldehyde functionality of 2-Amino-3-bromo-5-(trifluoromethyl)benzaldehyde allowed for covalent attachment to MOF structures, creating systems with controlled release properties for anticancer agents.

Despite these promising developments, challenges remain in the large-scale synthesis and purification of 2-Amino-3-bromo-5-(trifluoromethyl)benzaldehyde. Recent process chemistry studies have focused on optimizing reaction conditions to improve yield and purity, with particular attention to the stability of the aldehyde group during synthesis. A 2023 publication in Organic Process Research & Development presented an improved synthetic route that addresses these issues while maintaining cost-effectiveness.

Looking forward, the unique structural features of 2-Amino-3-bromo-5-(trifluoromethyl)benzaldehyde position it as a valuable tool in chemical biology and drug discovery. Ongoing research is exploring its potential in targeted protein degradation strategies and as a warhead in covalent inhibitor design. The compound's versatility suggests it will continue to play an important role in the development of novel therapeutic agents and chemical probes in the coming years.

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